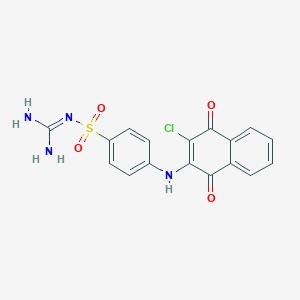

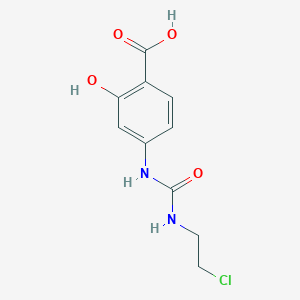

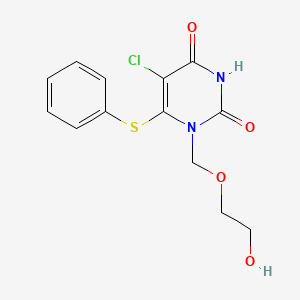

5-Chloro-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

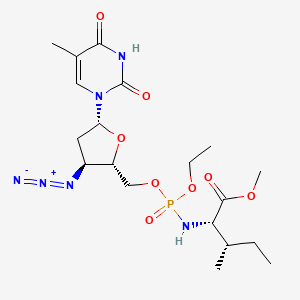

Stavudine or d4T , belongs to the class of nucleoside analogs. It was initially developed as an antiviral drug for the treatment of HIV/AIDS. Stavudine inhibits the reverse transcriptase enzyme, preventing viral replication by interfering with the synthesis of viral DNA. Its chemical structure combines a uracil base with a thymidine-like sugar moiety.

Méthodes De Préparation

a. Synthetic Routes

Stavudine can be synthesized via several routes, but a common approach involves the following steps:

Thymidine Derivative Formation: Starting from thymidine, the hydroxyl group at the 3’-position is protected (e.g., with a benzoyl group), and the 5’-hydroxyl group is selectively deprotected.

Chlorination: The 5’-hydroxyl group is chlorinated using thionyl chloride or phosphorous oxychloride to yield 5-chlorothymidine.

Etherification: The 5-chlorothymidine is treated with ethylene glycol to form the desired compound, 5-chloro-1-((2-hydroxyethoxy)methyl)uracil.

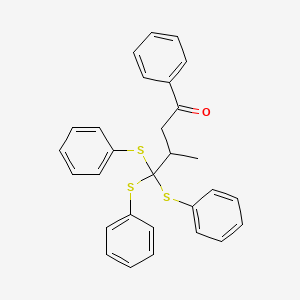

Phenylthio Group Addition: Finally, the phenylthio group is introduced at the 6-position of uracil using appropriate reagents.

b. Industrial Production

Stavudine is produced on an industrial scale using optimized synthetic methods. Large-scale production ensures cost-effectiveness and availability for clinical use.

Analyse Des Réactions Chimiques

Stavudine undergoes various chemical reactions:

Oxidation: The 5’-hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: Reduction of the carbonyl group in the sugar moiety yields the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other functional groups.

Nucleophilic Reactions: The hydroxyl groups participate in nucleophilic substitution reactions.

Common reagents include strong acids, bases, and nucleophiles. Major products depend on reaction conditions and substituents.

Applications De Recherche Scientifique

Stavudine’s applications extend beyond HIV treatment:

Antiviral: Used against HIV, it inhibits viral replication.

Cancer Research: Investigated for its potential in cancer therapy due to its nucleoside analog properties.

Biochemistry: Studied as a tool to understand nucleotide metabolism.

Drug Development: Inspires the design of novel nucleoside analogs.

Mécanisme D'action

Stavudine’s mechanism involves:

Inhibition of Reverse Transcriptase: It competes with natural nucleotides, leading to chain termination during viral DNA synthesis.

Incorporation into Viral DNA: Stavudine is incorporated into the growing viral DNA chain, causing premature termination.

Comparaison Avec Des Composés Similaires

Stavudine stands out due to its unique combination of a thymidine-like sugar and a phenylthio group. Similar compounds include zidovudine (AZT), lamivudine (3TC), and abacavir.

Propriétés

Numéro CAS |

123027-54-3 |

|---|---|

Formule moléculaire |

C13H13ClN2O4S |

Poids moléculaire |

328.77 g/mol |

Nom IUPAC |

5-chloro-1-(2-hydroxyethoxymethyl)-6-phenylsulfanylpyrimidine-2,4-dione |

InChI |

InChI=1S/C13H13ClN2O4S/c14-10-11(18)15-13(19)16(8-20-7-6-17)12(10)21-9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H,15,18,19) |

Clé InChI |

XVLLTVWETVJGPU-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)SC2=C(C(=O)NC(=O)N2COCCO)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.